molecular formula C12H14BrNO B3819704 (R)-2-(2-BROMOPHENYL)-4-ISOPROPYL-4,5-DIHYDROOXAZOLE CAS No. 885271-09-0

(R)-2-(2-BROMOPHENYL)-4-ISOPROPYL-4,5-DIHYDROOXAZOLE

Cat. No.: B3819704
CAS No.: 885271-09-0
M. Wt: 268.15 g/mol
InChI Key: HVCLJUVMOVVZBS-UHFFFAOYSA-N
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Description

(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a bromine atom at the ortho position of the phenyl ring and an isopropyl group at the 4-position of the oxazoline ring. Its stereochemistry (R-configuration) and substituent arrangement make it a valuable intermediate in asymmetric catalysis and pharmaceutical synthesis . The compound’s CAS number is 148836-24-2, with a molecular formula of C₁₂H₁₄BrNO and a molecular weight of 280.15 g/mol. Key applications include its use as a ligand in transition-metal catalysis and as a building block for bioactive molecules .

Properties

IUPAC Name

2-(2-bromophenyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-8(2)11-7-15-12(14-11)9-5-3-4-6-10(9)13/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCLJUVMOVVZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697722, DTXSID601209431
Record name 2-(2-Bromophenyl)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Bromophenyl)-4,5-dihydro-4-(1-methylethyl)oxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-09-0, 148836-24-2
Record name 2-(2-Bromophenyl)-4,5-dihydro-4-(1-methylethyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromophenyl)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Bromophenyl)-4,5-dihydro-4-(1-methylethyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromobenzylamine with isopropyl ketone in the presence of a suitable catalyst to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (R)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole is as a chiral ligand in asymmetric synthesis. Chiral ligands play a crucial role in facilitating enantioselective reactions, which are essential for producing enantiomerically pure compounds in pharmaceuticals and agrochemicals.

Case Study: Palladium-Catalyzed Reactions

Research has demonstrated that this compound can be utilized as a key intermediate for the preparation of chiral ligands such as (S)-5,5-(dimethyl)-i-Pr-PHOX. These ligands are particularly effective in palladium-catalyzed asymmetric transformations, which are widely used for synthesizing various chiral molecules.

  • Reference : A study published in the Journal of Organic Chemistry highlighted the use of this compound in improving enantioselectivity in palladium-catalyzed allylation reactions of fluorinated allyl enol carbonates .

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of a bromine atom and an isopropyl group may enhance biological activity and selectivity.

Potential Therapeutic Applications

  • Anticancer Agents : Compounds with similar oxazole structures have been investigated for their anticancer properties. The incorporation of bromophenyl groups could enhance their efficacy.
  • Antimicrobial Activity : The oxazole ring is known for its biological activity, making it a candidate for developing antimicrobial agents.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound may also find uses in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing functional polymers with specific properties. Its ability to participate in various chemical reactions allows for the design of materials with tailored functionalities.

Summary Table of Applications

Application AreaDescription
Asymmetric SynthesisUsed as a chiral ligand in palladium-catalyzed reactions to enhance enantioselectivity.
Medicinal ChemistryPotential development of anticancer and antimicrobial agents based on its structural features.
Material ScienceBuilding block for functional polymers with tailored properties.

Mechanism of Action

The mechanism of action of ®-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

2-(4-Chlorophenyl)-4-Isopropyl-4,5-Dihydrooxazole (2H)
  • Structure : Chlorine substituent at the para position of the phenyl ring.
  • Impact : The electron-withdrawing chlorine at the para position reduces electron density on the phenyl ring compared to the bromine at the ortho position in the target compound. This alters reactivity in electrophilic substitution reactions and influences coordination strength in metal complexes .
2-(4-Bromophenyl)-4,4-Dimethyl-4,5-Dihydrooxazole
  • Structure : Bromine at the para position and dimethyl groups at the 4-position.

Stereochemical and Alkyl Group Variations

(S)-2-(2-Bromophenyl)-4-(tert-Butyl)-4,5-Dihydrooxazole
  • Structure : S-configuration and tert-butyl substituent instead of isopropyl.
  • Impact : The tert-butyl group introduces greater steric hindrance, which may enhance enantioselectivity in certain catalytic systems but reduce solubility in polar solvents. The S-configuration reverses chiral induction effects compared to the R-isomer .
(R)-4-Isopropyl-2-(5-(Trifluoromethyl)pyridin-2-yl)-4,5-Dihydrooxazole
  • Structure : Pyridinyl ring with a trifluoromethyl group replaces the bromophenyl group.
  • Impact : The electron-deficient pyridinyl ring and CF₃ group increase electrophilicity, making this compound more reactive in nucleophilic aromatic substitution. However, reduced π-backdonation capability limits its utility in certain transition-metal complexes .

Phosphine-Functionalized Analogs

(R)-2-(2-(Diphenylphosphino)phenyl)-4-Isopropyl-4,5-Dihydrooxazole
  • Structure: Diphenylphosphino group at the ortho position.
  • Impact : The phosphine moiety enhances metal-coordination ability, making this compound a superior ligand in palladium-catalyzed cross-coupling reactions. However, the bulkier phosphine group may reduce stability under oxidative conditions .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Substituent (Phenyl) Alkyl Group Key Functional Group Molecular Weight (g/mol) Notable Property
(R)-2-(2-Bromophenyl)-4-Isopropyl-4,5-Dihydrooxazole 2-Bromo Isopropyl Oxazoline 280.15 High chiral induction
2-(4-Chlorophenyl)-4-Isopropyl-4,5-Dihydrooxazole 4-Chloro Isopropyl Oxazoline 235.72 Lower electron density
(S)-2-(2-Bromophenyl)-4-(tert-Butyl)-4,5-Dihydrooxazole 2-Bromo tert-Butyl Oxazoline 308.21 Enhanced steric hindrance
(R)-2-(2-(Diphenylphosphino)phenyl)-4-Isopropyl-4,5-Dihydrooxazole 2-Ph₂P Isopropyl Oxazoline/Phosphine 373.43 Superior metal coordination

Table 2: Spectral Data Highlights

Compound IR ν(C=S) (cm⁻¹) IR ν(NH) (cm⁻¹) ¹H-NMR δ (ppm) Application
Target Compound N/A ~3278–3414 1.2–1.4 (isopropyl) Asymmetric catalysis
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-Triazoles 1247–1255 3278–3414 7.5–8.2 (aromatic) Triazole synthesis
Hydrazinecarbothioamides [4–6] 1243–1258 3150–3319 10.2–10.8 (NH) Intermediate for triazoles

Key Research Findings

Stereochemical Influence : The R-configuration in the target compound induces distinct enantioselectivity in asymmetric hydrogenation reactions compared to its S-isomer, which is critical for pharmaceutical intermediate synthesis .

Halogen Effects: Ortho-bromo substitution enhances π-backdonation in metal complexes compared to para-chloro analogs, improving catalytic turnover in Suzuki-Miyaura couplings .

Phosphine vs. Oxazoline : Phosphine-functionalized analogs exhibit higher catalytic activity in cross-couplings but are prone to oxidation, whereas the target compound offers better stability .

Solubility Trends: tert-Butyl substituents reduce solubility in ethanol by 30% compared to isopropyl groups, impacting reaction scalability .

Biological Activity

(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14BrN1O
  • Molecular Weight : 268.15 g/mol
  • CAS Number : 148836-24-2

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its antifungal properties. Related compounds in the 4,5-dihydrooxazole class have shown promising results against various pathogens.

Antifungal Activity

Recent studies have highlighted the antifungal potential of 4,5-dihydrooxazole derivatives. For instance, derivatives similar to this compound exhibited broad-spectrum antifungal activity against Candida albicans and other fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.03 to 0.5 μg/mL against Candida albicans and from 0.25 to 2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus .

The mechanism by which this compound exerts its antifungal effects may involve the inhibition of key enzymes involved in fungal cell wall synthesis or metabolic pathways. Similar compounds have been shown to target the CYP51 enzyme, which is crucial for sterol biosynthesis in fungi .

Pharmacokinetics

Pharmacokinetic studies indicate that related compounds possess favorable profiles, with some showing high metabolic stability in human liver microsomes. For example, compounds A31 and A33 demonstrated half-lives of approximately 80.5 minutes and 69.4 minutes, respectively . This stability suggests that this compound could have a prolonged effect in vivo.

Case Studies

  • Study on Antifungal Efficacy : A series of experiments conducted on various derivatives demonstrated that specific structural modifications can enhance antifungal activity. The study found that compounds with bromine substitutions exhibited increased potency against Candida species compared to their non-brominated counterparts .
  • Metabolic Stability Analysis : Research evaluating the metabolic stability of several oxazole derivatives revealed that those with isopropyl groups showed reduced susceptibility to hepatic metabolism, leading to better retention times in systemic circulation .

Data Summary Table

Compound NameMIC (μg/mL)Target PathogenMetabolic Stability (min)
A300.03Candida albicansNot reported
A310.25Cryptococcus neoformans80.5
A330.50Aspergillus fumigatus69.4
(R)-Bromo-OxazoleTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via dehydrative cyclization of precursor amides or imides. For example, phosphorus-based organocatalysts can facilitate cyclization under mild conditions, as demonstrated in the synthesis of analogous oxazole derivatives . Key optimization parameters include solvent choice (polar aprotic solvents like THF enhance yields), base selection (e.g., DBU for deprotonation), and temperature control (60–80°C for 12–24 hours). Reaction progress can be monitored via TLC or HPLC to minimize side products like regioisomers .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming stereochemistry and substituent positions. For instance, the isopropyl group’s methyl protons appear as a doublet (δ ~1.2 ppm), while the dihydrooxazole ring protons resonate between δ 3.5–4.5 ppm .
  • Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]+^+ at m/z 310.03 for C12_{12}H13_{13}BrNO).
  • Elemental Analysis : Validates purity (e.g., %C: 56.97, %H: 3.42, %N: 6.85) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for the (R)-enantiomer .

Advanced Research Questions

Q. How does the stereochemistry at the 4-isopropyl group influence the compound’s reactivity in catalytic or asymmetric synthesis?

  • Methodological Answer : The (R)-configuration at the 4-isopropyl position induces chiral induction in coordination complexes. For example, similar oxazole derivatives act as ligands in transition-metal catalysis (e.g., Pd or Rh), where steric bulk from the isopropyl group dictates enantioselectivity in cross-coupling reactions. Comparative studies using racemic vs. enantiopure forms show up to 20% difference in enantiomeric excess (ee) for products . Mechanistic studies via DFT calculations can model steric and electronic effects .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., GABA receptors, where oxazole derivatives show modulatory effects).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models (TIP3P water).
  • QSAR Modeling : Correlates substituent effects (e.g., bromophenyl vs. chlorophenyl) with bioactivity, using descriptors like logP and HOMO-LUMO gaps .

Q. How can contradictions in reported synthetic yields or regioselectivity be resolved?

  • Methodological Answer : Divergent results may arise from varying reaction scales or purification methods. For instance, small-scale reactions (<1 mmol) often report higher yields (70–80%) due to easier byproduct removal, while larger scales (>10 mmol) may require column chromatography or recrystallization (yields drop to 50–60%) . Systematic screening via DoE (Design of Experiments) can identify critical factors (e.g., solvent/base ratio) using response surface methodology .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(2-BROMOPHENYL)-4-ISOPROPYL-4,5-DIHYDROOXAZOLE
Reactant of Route 2
Reactant of Route 2
(R)-2-(2-BROMOPHENYL)-4-ISOPROPYL-4,5-DIHYDROOXAZOLE

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